molecular formula C12H18N2O4 B7785540 methyl 1-(4-ethoxy-4-oxobutyl)-5-methyl-1H-pyrazole-3-carboxylate

methyl 1-(4-ethoxy-4-oxobutyl)-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B7785540
M. Wt: 254.28 g/mol
InChI Key: SVTYDCGGYVAPLE-UHFFFAOYSA-N
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Description

Methyl 1-(4-ethoxy-4-oxobutyl)-5-methyl-1H-pyrazole-3-carboxylate: is a chemical compound with the molecular formula C12H18N2O4 and a molecular weight of 254.28 g/mol . This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and pharmaceutical activities.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with ethyl acetoacetate and hydrazine hydrate .

  • Reaction Steps: The process involves the formation of a pyrazole ring through a condensation reaction followed by esterification.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions are common, where different functional groups can replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different esters, amides, and ethers.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties. Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets and pathways . It may inhibit or activate enzymes, receptors, or other proteins, leading to its biological and pharmaceutical activities.

Comparison with Similar Compounds

  • Methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate

  • Methyl 2-[(4-ethoxy-4-oxobutyl)amino]benzoate

Uniqueness: Compared to similar compounds, methyl 1-(4-ethoxy-4-oxobutyl)-5-methyl-1H-pyrazole-3-carboxylate has unique structural features and biological activities that make it valuable in specific applications.

Properties

IUPAC Name

methyl 1-(4-ethoxy-4-oxobutyl)-5-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-4-18-11(15)6-5-7-14-9(2)8-10(13-14)12(16)17-3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTYDCGGYVAPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C(=CC(=N1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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